molecular formula C20H27N3O3 B11458386 Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11458386
M. Wt: 357.4 g/mol
InChI Key: IIAKCADCLHWBCT-UHFFFAOYSA-N
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Description

Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological and pharmaceutical properties, making them of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, benzaldehyde, p-tolylurea, and methyl acetoacetate can be used as starting materials, with the reaction being promoted by microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the cyclohexylamino group and the tetrahydropyrimidine core

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 6-[(cyclohexylamino)methyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-13-8-6-7-11-15(13)18-17(19(24)26-2)16(22-20(25)23-18)12-21-14-9-4-3-5-10-14/h6-8,11,14,18,21H,3-5,9-10,12H2,1-2H3,(H2,22,23,25)

InChI Key

IIAKCADCLHWBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CNC3CCCCC3)C(=O)OC

Origin of Product

United States

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